Mechanism of action of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in the central nervous system.
Mechanism of action of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride in the central nervous system.
An in-depth analysis of the central nervous system (CNS) mechanism of action for 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride, a compound whose specific pharmacological profile is not extensively documented in publicly available literature. This guide, therefore, adopts a first-principles approach, leveraging structural-activity relationships and outlining a comprehensive, multi-stage research framework to systematically elucidate its neural mechanisms. This document is intended for researchers and drug development professionals, providing a strategic blueprint for the characterization of novel psychoactive compounds.
Structural Analysis and Mechanistic Hypothesis
The chemical structure of 2-((Benzyl(methyl)amino)methyl)cyclohexanone hydrochloride provides the initial basis for forming a testable hypothesis regarding its CNS activity. The molecule incorporates two key pharmacophores:
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A Cyclohexanone Ring: This moiety is a core component of several known CNS-active compounds, most notably dissociative anesthetics like ketamine and its analogs. These compounds primarily act as non-competitive antagonists at the N-methyl-D-aspartate (NMDA) receptor.
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A Benzyl(methyl)amino Moiety: This functional group is structurally related to phenethylamines, a broad class of compounds that includes monoamine neurotransmitters (dopamine, norepinephrine) and various stimulants that interact with monoamine transporters (DAT, NET, SERT).
This structural duality suggests two primary, non-mutually exclusive hypotheses for the mechanism of action:
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Hypothesis A: The compound functions as an NMDA receptor antagonist, similar to ketamine, potentially inducing dissociative and/or antidepressant-like effects.
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Hypothesis B: The compound interacts with monoamine systems, possibly acting as a monoamine reuptake inhibitor or releasing agent, which would suggest stimulant or antidepressant properties.
A third possibility involves interactions with other receptor systems, such as opioid receptors, given the structural flexibility of related compounds. Therefore, an initial broad screening approach is essential.
Experimental Framework for Mechanistic Elucidation
A systematic, multi-tiered experimental workflow is required to test these hypotheses and fully characterize the compound's CNS profile. The following sections detail the necessary in vitro, ex vivo, and in vivo studies.
Tier 1: In Vitro Target Identification and Validation
The initial phase focuses on identifying the primary molecular targets of the compound through broad-panel screening and validating these interactions with focused functional assays.
The first step is to determine the compound's binding affinity across a wide range of CNS targets. A comprehensive radioligand binding assay panel is the industry standard for this purpose.
Experimental Protocol: Radioligand Binding Assay Panel
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Objective: To determine the binding affinity (Kᵢ) of the test compound for a panel of ~70-100 common CNS targets, including GPCRs, ion channels, and transporters.
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Materials: Test compound, cell membranes expressing the target receptor/transporter, specific radioligands for each target (e.g., [³H]dopamine for DAT, [³H]MK-801 for NMDA receptor), scintillation fluid, filter plates, scintillation counter.
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Procedure: a. Prepare serial dilutions of the test compound. b. In a 96-well plate, incubate the cell membranes, a fixed concentration of the specific radioligand, and the varying concentrations of the test compound. c. For each target, run a control for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand). d. Incubate to allow binding to reach equilibrium. e. Terminate the reaction by rapid filtration through filter plates to separate bound from free radioligand. f. Wash the filters to remove non-specifically bound radioligand. g. Add scintillation fluid to each well and quantify the radioactivity using a scintillation counter.
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Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC₅₀ (concentration causing 50% inhibition) and convert it to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.
Hypothetical Data Summary:
| Target | Radioligand | Hypothetical Kᵢ (nM) of Test Compound | Implied Action |
| NMDA Receptor (PCP Site) | [³H]MK-801 | 85 | NMDA Receptor Antagonism |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 | Dopamine Reuptake Inhibition |
| Serotonin Transporter (SERT) | [³H]Citalopram | 450 | Serotonin Reuptake Inhibition |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 600 | Norepinephrine Reuptake Inhibition |
| Mu-Opioid Receptor (MOR) | [³H]DAMGO | > 10,000 | Negligible |
| Sigma-1 Receptor | -Pentazocine | 250 | Potential Modulation |
This hypothetical data suggests a primary interaction with the NMDA receptor and secondary, but still significant, activity at the dopamine transporter.
Once primary targets are identified, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: NMDA Receptor Functional Assay (Calcium Flux)
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Objective: To determine the functional effect (antagonism) of the compound on NMDA receptor activation.
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Materials: HEK293 cells expressing NMDA receptor subunits (e.g., GluN1/GluN2A), calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), NMDA, glycine (co-agonist), test compound.
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Procedure: a. Culture the cells in a 96-well plate and load them with the calcium dye. b. Pre-incubate the cells with varying concentrations of the test compound or a known antagonist (e.g., ketamine). c. Stimulate the cells with a fixed concentration of NMDA and glycine to induce calcium influx through the receptor channel. d. Measure the change in fluorescence intensity using a plate reader.
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Data Analysis: Plot the fluorescence response against the concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ for the inhibition of NMDA-induced calcium influx.
Experimental Workflow Visualization
Caption: Workflow for in vitro target identification and validation.
Tier 2: Ex Vivo Synaptic Function Analysis
To understand how the compound's molecular actions translate to the synaptic level, ex vivo preparations using brain tissue are employed.
Experimental Protocol: Synaptosome Neurotransmitter Reuptake Assay
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Objective: To directly measure the inhibitory effect of the compound on dopamine, serotonin, and norepinephrine reuptake in nerve terminals.
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Materials: Freshly isolated rodent brain tissue (e.g., striatum for DAT, cortex for SERT/NET), sucrose buffer, [³H]dopamine, [³H]serotonin, [³H]norepinephrine, test compound.
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Procedure: a. Prepare synaptosomes (sealed nerve terminals) from the brain tissue by homogenization and differential centrifugation. b. Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or a known inhibitor (e.g., cocaine). c. Initiate the uptake by adding the respective radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C. d. Terminate uptake by rapid filtration and washing with ice-cold buffer. e. Quantify the radioactivity trapped inside the synaptosomes via scintillation counting.
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Data Analysis: Calculate the IC₅₀ for the inhibition of neurotransmitter uptake for each transporter.
This assay provides direct evidence for the compound's effect on monoamine dynamics at the synapse, validating the binding assay results in a more physiologically relevant context.
Signaling Pathway Visualization
Caption: Hypothesized dual action on presynaptic and postsynaptic targets.
Tier 3: In Vivo Behavioral Pharmacology
The final stage involves administering the compound to animal models to observe its overall effect on behavior and physiology, thereby linking the molecular and synaptic actions to a systemic outcome.
Experimental Protocol: Locomotor Activity Assessment
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Objective: To assess the stimulant or depressant effects of the compound.
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Materials: Rodents (mice or rats), open-field arenas equipped with infrared beam grids, test compound, vehicle control, positive control (e.g., cocaine for stimulant, ketamine for hyperlocomotion).
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Procedure: a. Acclimate animals to the testing room and open-field arenas. b. Administer the test compound via a relevant route (e.g., intraperitoneal injection) at several doses. c. Place the animal in the center of the arena and record its movement (e.g., distance traveled, rearing frequency) for 60-120 minutes.
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Data Analysis: Compare the locomotor activity of the compound-treated groups to the vehicle control group. An increase in activity would support a stimulant-like (dopaminergic) effect, while initial hyperlocomotion followed by stereotypy could be indicative of NMDA receptor antagonism.
References
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Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
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Radioligand Binding Assays Overview: Maccarrone, M., & Finazzi-Agrò, A. (2002). Radioligand Binding Assays: Basic Principles and Recent Advances. Science's STKE. Available at: [Link]
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Synaptosome Preparation and Neurotransmitter Uptake: Bradford, H. F. (1975). Isolated nerve terminals as an in vitro preparation for the study of dynamic aspects of transmitter metabolism and release. Handbook of Psychopharmacology. Available at: [Link]
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NMDA Receptor Pharmacology: Collingridge, G. L., & Lester, R. A. (1989). Excitatory amino acid receptors in the vertebrate central nervous system. Pharmacological Reviews. Available at: [Link]
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Behavioral Pharmacology of Locomotor Activity: Robbins, T. W. (1977). A critique of the methods available for the measurement of spontaneous motor activity. Handbook of Psychopharmacology. Available at: [Link]
